molecular formula C11H22N2O2 B2909308 tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate CAS No. 2357597-45-4

tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate

Cat. No.: B2909308
CAS No.: 2357597-45-4
M. Wt: 214.309
InChI Key: ZJZXBMLQEHSJGB-DTORHVGOSA-N
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Description

tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This molecule features both a primary amine, protected as a carbamate, and a free primary amine, making it a versatile bifunctional building block in synthetic and medicinal chemistry. The compound's primary value lies in its role as a synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, shielding it from unwanted reactions during synthetic sequences. This protecting group can be readily removed under mild acidic conditions, regenerating the free amine for further derivatization . The presence of the free 2-aminoethyl chain allows for simultaneous functionalization at another site, enabling researchers to construct more complex molecular architectures. Organic carbamates are critically important in modern drug design and medicinal chemistry . They are widely used as stable surrogates for peptide bonds, often leading to improved metabolic stability and membrane permeability compared to their peptide counterparts . As a carbamate-bearing scaffold, this compound is particularly useful for researchers developing novel therapeutic agents, such as enzyme inhibitors , and for constructing compound libraries for high-throughput screening. Handling Note: This product is classified with the signal word "Warning" and has the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZXBMLQEHSJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and cyclobutylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate for various biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Modifications on the Cyclobutyl Ring

  • tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate (CAS 130369-10-7): Substituent: Aminomethyl (-CH2NH2) instead of 2-aminoethyl. Molecular Formula: C10H20N2O2 (identical to the target compound). Purity: 97% (room-temperature stable) . Applications: Protein degrader building blocks .
  • tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 142733-64-0): Substituent: Hydroxymethyl (-CH2OH). Molecular Formula: C10H19NO3; Molecular Weight: 201.26 g/mol. Key Differences: Hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility. Used in biochemical research .
  • tert-Butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate (CAS 1638764-51-8) :

    • Substituent: Tetrazole ring (heterocyclic).
    • Molecular Formula: C10H17N5O2 ; Molecular Weight: 239.27 g/mol .
    • Key Differences: Tetrazole introduces aromaticity and acidic protons, useful in medicinal chemistry for bioisosteric replacement of carboxylic acids .

Variations in Core Ring Structure

  • tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (CAS 108467-99-8): Core Structure: Benzyl group replaces cyclobutyl. Molecular Formula: C14H20N2O2; Molecular Weight: 248.32 g/mol.
  • tert-Butyl (3-oxocyclobutyl)carbamate (CAS 154748-49-9) :

    • Core Structure: 3-Oxocyclobutyl (ketone-containing).
    • Similarity Score: 0.94 vs. target compound.
    • Key Differences: Ketone group introduces electrophilic reactivity, enabling conjugation or reduction reactions .

Physicochemical Properties

Compound Molecular Weight Substituent Solubility Features Stability
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate 200.28 2-Aminoethyl Moderate (amine hydrochloride salts) Stable at room temp
tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate 200.28 Aminomethyl Higher solubility due to shorter chain Room-temperature stable
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate 201.26 Hydroxymethyl Enhanced aqueous solubility Hygroscopic

Biological Activity

tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate is a carbamate derivative that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain, which contribute to its biological activity. Understanding its mechanisms of action, interactions with biological macromolecules, and potential applications in medicinal chemistry is crucial for leveraging its properties in research and drug development.

The mechanism of action for this compound involves its ability to interact with various biological targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aminoethyl group may engage in hydrogen bonding or electrostatic interactions with biological molecules, influencing their function.

Enzyme Interactions

This compound has been utilized as a probe to study enzyme interactions and protein modifications. It serves as a substrate for various enzymes, allowing researchers to explore its role in enzymatic pathways. The ability to modulate enzyme activity positions it as a valuable tool in biochemical studies.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects due to its structural similarities with known neuroactive compounds. Its potential to maintain pH levels within biological systems further supports its application in cell culture experiments.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameChemical FormulaNotable Features
Tert-butyl N-(2-aminoethyl)carbamateC₉H₁₈N₂O₂Lacks cyclobutyl ring
Tert-butyl N-(3-aminopropyl)carbamateC₉H₁₈N₂O₂Propyl group instead of aminoethyl
Tert-butyl N-(2-aminoethyl)cyclopropylcarbamateC₉H₁₈N₂O₂Cyclopropyl ring instead of cyclobutyl

The distinct combination of functional groups and ring structure in this compound allows it to participate in specific chemical reactions and exhibit unique biological activities not found in other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various applications:

  • Enzymatic Activity Modulation : Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
  • Cell Proliferation and Apoptosis : In vitro assays indicated that this compound could induce apoptosis in cancer cell lines by activating caspase-3 signaling pathways, thus suggesting its role in cancer therapy .
  • Neuroprotective Studies : Investigations into its neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative disease research.

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